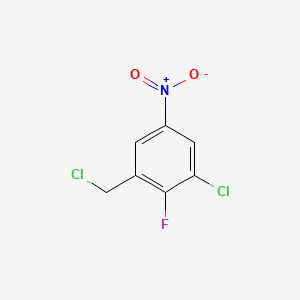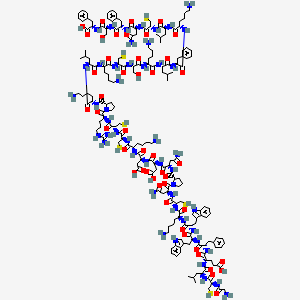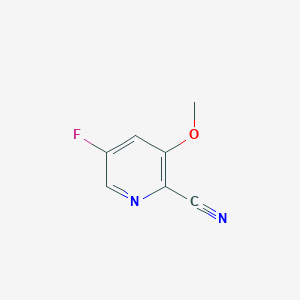
5-Fluoro-3-methoxypicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-methoxypicolinonitrile is an organic compound with the molecular formula C7H5FN2O It is a derivative of picolinonitrile, where the hydrogen atoms at positions 5 and 3 are replaced by fluorine and methoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methoxypicolinonitrile typically involves the introduction of fluorine and methoxy groups onto a picolinonitrile scaffold. One common method involves the nucleophilic substitution of a suitable precursor, such as 5-chloro-3-methoxypicolinonitrile, with a fluoride source under appropriate conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methoxypicolinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Nucleophilic Substitution: Products like 5-azido-3-methoxypicolinonitrile.
Oxidation: Products like 5-fluoro-3-methoxybenzoic acid.
Reduction: Products like 5-fluoro-3-methoxybenzylamine.
Scientific Research Applications
5-Fluoro-3-methoxypicolinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methoxypicolinonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The methoxy group can influence the compound’s solubility and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-3-methylpicolinonitrile: Similar structure but with a methyl group instead of a methoxy group.
5-Methoxypicolinonitrile: Lacks the fluorine atom, affecting its reactivity and applications.
3-Fluoro-4-methoxypicolinonitrile: Different substitution pattern, leading to variations in chemical behavior and applications.
Uniqueness
5-Fluoro-3-methoxypicolinonitrile is unique due to the presence of both fluorine and methoxy groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex molecules and enhance its utility in various scientific and industrial applications.
Properties
Molecular Formula |
C7H5FN2O |
|---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
5-fluoro-3-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5FN2O/c1-11-7-2-5(8)4-10-6(7)3-9/h2,4H,1H3 |
InChI Key |
OISGVQJCAQSSEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


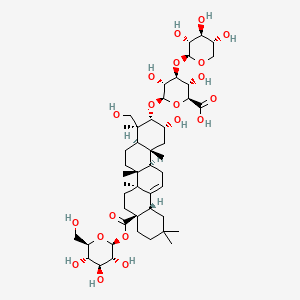

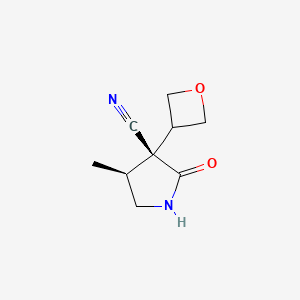

![tert-butyl (3aR,6aR)-3a-hydroxy-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13907578.png)
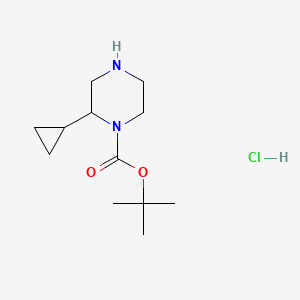
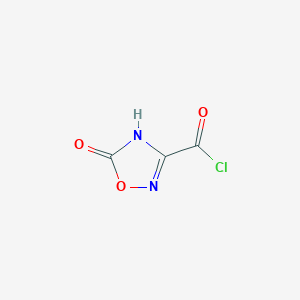
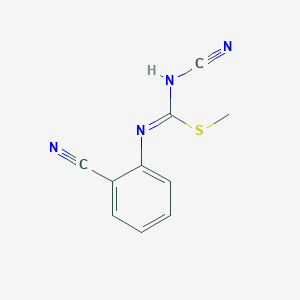

![Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13907605.png)

![Benzyl (3aR,6aR)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride](/img/structure/B13907625.png)
